molecular formula C12H12N2O3 B11757701 Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate

Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate

Cat. No.: B11757701
M. Wt: 232.23 g/mol
InChI Key: ZIZMRPWGOSCWEH-UHFFFAOYSA-N
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Description

Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents, catalysts, and solvents are used to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are carefully monitored to ensure consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breakdown of the ester bond to form the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate can be compared with other naphthyridine derivatives, such as:

  • Ethyl 2-(1,7-naphthyridin-8-yl)acetate
  • Mthis compound
  • 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetic acid

These compounds share similar structural features but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-(8-oxo-1,7-naphthyridin-7-yl)acetate

InChI

InChI=1S/C12H12N2O3/c1-2-17-10(15)8-14-7-5-9-4-3-6-13-11(9)12(14)16/h3-7H,2,8H2,1H3

InChI Key

ZIZMRPWGOSCWEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C(C1=O)N=CC=C2

Origin of Product

United States

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